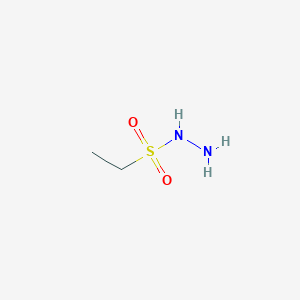
3-(Chlorosulfonyl)propanoyl chloride
Übersicht
Beschreibung
3-(Chlorosulfonyl)propanoyl chloride: is an organic compound with the molecular formula C₃H₄Cl₂O₃S. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds. This compound is known for its reactivity due to the presence of both chlorosulfonyl and acyl chloride functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From β-Propiolactone and Thionyl Chloride: One common method involves the reaction of β-propiolactone with thionyl chloride.
From Acrylic Acid or 3-Chloropropionic Acid: Another method involves the reaction of acrylic acid or 3-chloropropionic acid with thionyl chloride, phosphoryl chloride, or phosgene.
Industrial Production Methods: Industrial production of 3-(Chlorosulfonyl)propanoyl chloride generally follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors designed to handle the corrosive nature of the reagents and the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: The compound undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group.
Common Reagents and Conditions:
Thionyl Chloride (SOCl₂): Used in the preparation of the compound.
Phosphoryl Chloride (POCl₃): Another reagent used in the synthesis.
Lewis Acids (e.g., AlCl₃): Used in acylation reactions.
Major Products:
Aromatic Ketones: Formed through acylation reactions.
Substituted Amides and Esters: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: Employed in the preparation of heterocyclic compounds and other complex organic molecules.
Biology and Medicine:
Enzymatic Inhibitors: Used in the preparation of enzymatic inhibitors, which are crucial in biological research and drug development.
Industry:
Wirkmechanismus
The mechanism of action of 3-(Chlorosulfonyl)propanoyl chloride primarily involves its reactivity as an acylating and sulfonylating agent. The compound can react with nucleophiles to form various derivatives. The presence of the chlorosulfonyl group makes it highly reactive towards nucleophiles, facilitating the formation of sulfonyl derivatives .
Vergleich Mit ähnlichen Verbindungen
3-Chloropropionyl Chloride: Similar in structure but lacks the sulfonyl group, making it less reactive in certain reactions.
Propanoyl Chloride: Another related compound but without the chlorosulfonyl group.
Uniqueness: 3-(Chlorosulfonyl)propanoyl chloride is unique due to the presence of both the chlorosulfonyl and acyl chloride functional groups, which provide it with a high degree of reactivity and versatility in chemical synthesis.
Eigenschaften
IUPAC Name |
3-chlorosulfonylpropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O3S/c4-3(6)1-2-9(5,7)8/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSRAQBONYWWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471677 | |
| Record name | Propanoyl chloride, 3-(chlorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3944-67-0 | |
| Record name | Propanoyl chloride, 3-(chlorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-[2,7]Naphthyridin-1-one hydrochloride](/img/structure/B3370372.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B3370382.png)







![BENZYL 3-CHLORO-7,8-DIHYDROPYRIDO[4,3-C]PYRIDAZINE-6(5H)-CARBOXYLATE](/img/structure/B3370455.png)


![N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide](/img/structure/B3370470.png)

